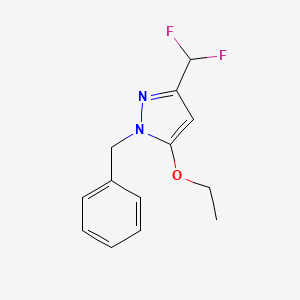

1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Description

BenchChem offers high-quality 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-benzyl-3-(difluoromethyl)-5-ethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O/c1-2-18-12-8-11(13(14)15)16-17(12)9-10-6-4-3-5-7-10/h3-8,13H,2,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKOZXZANCLTFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NN1CC2=CC=CC=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Biological Activity of Novel Pyrazole Derivatives: From Mechanistic Insights to Therapeutic Applications

Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in drug discovery.[1][2][3] First described by Ludwig Knorr in 1883, its unique structural and electronic properties have made it a cornerstone in the design of therapeutic agents.[4] The metabolic stability of the pyrazole ring, combined with its capacity for diverse functionalization, allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling precise interactions with a multitude of biological targets.[1][5] This versatility is evidenced by the significant number of pyrazole-containing drugs approved for clinical use, treating a wide array of diseases from inflammation and cancer to viral infections and neurological disorders.[2][6][7][8]

Prominent examples include Celecoxib, a selective COX-2 inhibitor for inflammation; Crizotinib, a kinase inhibitor for cancer therapy; and Sulfaphenazole, an antimicrobial agent.[4][6][7] The continued success of these established drugs and the myriad of derivatives in preclinical and clinical development underscore the enduring importance of the pyrazole nucleus in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the major biological activities of novel pyrazole derivatives, detailing their mechanisms of action, the structure-activity relationships that govern their potency, and the experimental protocols essential for their evaluation.

Anti-inflammatory Activity: Selective COX-2 Inhibition and Beyond

Mechanism of Action: The COX-2 Pathway

In response to pro-inflammatory stimuli, the COX-2 enzyme is induced and converts arachidonic acid into prostaglandin precursors, notably Prostaglandin E2 (PGE2), which are key mediators of pain, swelling, and inflammation.[14][15] Unlike the constitutively expressed COX-1 enzyme, which plays a protective role in the gastrointestinal tract and platelet function, COX-2 is primarily expressed at sites of inflammation.[9][12]

The genius of pyrazole-based selective inhibitors lies in their chemical structure. Celecoxib, a diaryl-substituted pyrazole, features a polar sulfonamide side chain that binds to a specific hydrophilic side pocket present in the active site of COX-2 but not COX-1.[9][11][14] This structural difference allows for potent inhibition of COX-2 while sparing COX-1, thereby reducing the gastrointestinal side effects commonly associated with non-selective NSAIDs like ibuprofen and naproxen.[9][10][12] Beyond COX inhibition, some novel pyrazole derivatives exhibit anti-inflammatory effects by modulating other key pathways, including the inhibition of lipoxygenase (LOX) and the suppression of pro-inflammatory cytokines like TNF-α and various interleukins through the NF-κB signaling pathway.[10]

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a prolific source of anticancer agents, with derivatives demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[6][16] This versatility allows for the development of highly potent and selective agents that can target specific vulnerabilities in cancer cells.[17][18]

Key Mechanisms of Anticancer Action

-

Kinase Inhibition: Many pyrazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Overexpression of CDKs, particularly CDK2, is common in various cancers.[19] Novel pyrazole compounds have been designed to fit into the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates (like the retinoblastoma protein) and inducing cell cycle arrest, typically at the G1/S or G2/M phase.[15][19][20][21]

-

Receptor Tyrosine Kinases (RTKs): Pyrazole derivatives have shown potent inhibitory activity against RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[16] Inhibition of these kinases disrupts signaling pathways that drive tumor growth and angiogenesis (the formation of new blood vessels that supply tumors).[15][16]

-

-

Induction of Apoptosis: Many pyrazole compounds trigger programmed cell death, or apoptosis, in cancer cells.[15][22] This can be achieved by activating pro-apoptotic proteins like caspases (CASP3, CASP9) or by inhibiting anti-apoptotic molecules such as PDK1 and its downstream target AKT1.[15]

-

Inhibition of Cell Proliferation and Migration: Some derivatives have been shown to inhibit the formation of tumor colonies and prevent cancer cell migration ("wound healing"), key processes in metastasis.[22] This is often associated with cell cycle arrest and the upregulation of cell cycle inhibitors like p21 and p27.[15][22]

Quantitative Data on Anticancer Activity

The potency of novel pyrazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Carbaldehyde Deriv. | PI3 Kinase | MCF-7 (Breast) | 0.25 | [16] |

| Indole-Pyrazole Hybrid | CDK2 | HCT116 (Colon) | < 23.7 | [16] |

| Selanyl-1H-pyrazole | EGFR, VEGFR-2 | HepG2 (Liver) | 13.85 | [16] |

| 1,3,4-Trisubstituted Pyrazole | CDK2 | HepG2 (Liver) | 0.199 | [6] |

| Pyrazole-fused Piperine | - | A549 (Lung) | 4.91 | [23] |

| N,4-di(1H-pyrazol-4-yl)pyrimidine | CDK2 | Ovarian Cancer | 0.127 - 0.560 (GI50) | [20] |

Antimicrobial and Neuroprotective Activities

Antimicrobial Activity

With the rise of multidrug-resistant pathogens, there is an urgent need for new antimicrobial agents.[24] Pyrazole derivatives have demonstrated significant potential, exhibiting both antibacterial and antifungal activities.[4][25][26] Their mechanisms can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[1] For instance, certain trifluoromethyl phenyl-substituted pyrazoles are effective at inhibiting and eradicating biofilms of S. aureus and Enterococcus faecalis.[1]

| Compound Class | Organism | Activity Metric | Value (µg/mL) | Reference |

| Pyrazole-1-carbothiohydrazide | Bacteria | MIC | 62.5 - 125 | [24] |

| Pyrazole-1-carbothiohydrazide | Fungi | MIC | 2.9 - 7.8 | [24] |

| Pyrano[2,3-c] pyrazole | K. pneumoniae | MIC | 6.25 | [27] |

| Benzimidazole-pyrazole | E. coli | MIC | 16.5 | [28] |

Neuroprotective Activity

The treatment of neurological disorders remains a formidable challenge in medicine.[29][30] Recently, the pyrazole scaffold has attracted significant attention for developing novel neuroprotective agents.[31][32][33] Research indicates that these compounds may offer therapeutic benefits by preventing neuronal cell death, reducing oxidative stress, and modulating key signaling pathways involved in neurodegeneration.[33] While this field is still emerging, the inherent ability of the pyrazole scaffold to cross the blood-brain barrier and interact with CNS targets makes it a highly promising area for future drug development.[29][30]

Experimental Protocols for Biological Evaluation

The trustworthiness of preclinical data relies on robust and reproducible experimental protocols. The following are step-by-step methodologies for assessing the key biological activities of novel pyrazole derivatives.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol is used to assess the cytotoxicity of a compound against a cancer cell line by measuring metabolic activity.

Causality: The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by the test compound.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the appropriate cell culture medium. The final solvent concentration (e.g., DMSO) should be kept constant and low (<0.5%) across all wells, including controls. Replace the old medium with the medium containing the test compounds. Include a "vehicle control" (medium with solvent only) and a "no-cell" blank control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate for another 4 hours. The rationale for this step is to allow sufficient time for the mitochondrial reductases in viable cells to convert the MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: By exposing a standardized inoculum of bacteria or fungi to serial dilutions of a compound, one can identify the precise concentration at which microbial growth is inhibited. This provides a quantitative measure of the compound's potency.

Methodology:

-

Compound Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The pyrazole nucleus is unequivocally a privileged scaffold in medicinal chemistry, offering a robust and versatile framework for the development of novel therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4][5] The success of pyrazole-based drugs is rooted in their favorable metabolic stability and the synthetic tractability that allows for precise structure-activity relationship (SAR) optimization.

The future of pyrazole-based drug discovery is bright. Emerging strategies such as the development of multi-target hybrids (e.g., dual COX/LOX inhibitors) promise broader efficacy with potentially reduced side effects.[10] Furthermore, the integration of computational tools and artificial intelligence in the design and synthesis of novel derivatives is set to accelerate the discovery of next-generation candidates with enhanced potency and selectivity.[5][10] As our understanding of complex disease pathologies deepens, the adaptable pyrazole scaffold will undoubtedly continue to be a central element in the quest for safer and more effective medicines.

References

- Celecoxib - Wikipedia. (n.d.).

- Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net.

- Tiwari, A., & Singh, S. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf.

- Review on Biological Activities of Pyrazole Derivatives. (2024, November 20). Journal of Chemical Health Risks.

- Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022, January 1). Ben-Gurion University Research Portal.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (2022, December 1). CNS & Neurological Disorders - Drug Targets.

- Synthesis and antimicrobial activity of some novel pyrazoles. (n.d.). Scholars Research Library.

- Eco-Friendly Synthesis of Novel Pyrazole Derivatives and their Anticancer and CDK2 Inhibitory Activities. (n.d.). SSRN.

- One‐Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. (n.d.). ResearchGate.

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2025, March 31). Preprints.org.

- Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (n.d.). PMC.

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022, May 12). MDPI.

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC.

- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). PMC.

- What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR.

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI.

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. (2024, April 1). International Journal of Pharmaceutical and Bio-Medical Science.

- Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. (2021, October 16). Biointerface Research in Applied Chemistry.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.).

- Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7). Future Science.

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (n.d.). Journal of Medicinal Chemistry - ACS Publications.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.).

- Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate.

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- Review: biologically active pyrazole derivatives. (2017). RSC Publishing.

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025, March 15). PubMed.

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI.

- The Latest Progress on the Preparation and Biological activity of Pyrazoles. (2024, July 19). Biointerface Research in Applied Chemistry.

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021, April 16). Meddocs Publishers.

- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024, October 29). RSC Publishing.

- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026, January 6). ResearchGate.

- Synthesis of Antimicrobial Benzimidazole–Pyrazole Compounds and Their Biological Activities. (2021, August 19). MDPI.

- Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014, May 14). Taylor & Francis Online.

- Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review. (n.d.). ResearchGate.

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers.

- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022, November 27). MDPI.

- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.

- Pyrazole and Pyrazoline Derivatives as Anti-Inflammatory agents. (n.d.). Bentham Science.

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review. (2022, May 13). ResearchGate.

- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. jchr.org [jchr.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. academicstrive.com [academicstrive.com]

- 9. Celecoxib - Wikipedia [en.wikipedia.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. news-medical.net [news-medical.net]

- 15. ClinPGx [clinpgx.org]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. papers.ssrn.com [papers.ssrn.com]

- 20. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 26. meddocsonline.org [meddocsonline.org]

- 27. biointerfaceresearch.com [biointerfaceresearch.com]

- 28. mdpi.com [mdpi.com]

- 29. cris.bgu.ac.il [cris.bgu.ac.il]

- 30. benthamdirect.com [benthamdirect.com]

- 31. Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researcher.manipal.edu [researcher.manipal.edu]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Robust, Regioselective Synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are foundational components in numerous pharmaceuticals, and the incorporation of a difluoromethyl (CHF₂) group can enhance metabolic stability and binding affinity.[1][2] This guide details a reliable cyclocondensation reaction between ethyl 4,4-difluoro-3-oxobutanoate and benzylhydrazine. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind key experimental parameters, and provide a detailed, step-by-step workflow suitable for implementation in a standard organic chemistry laboratory.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of drugs with anti-inflammatory, analgesic, and anticancer properties.[2] The strategic introduction of fluorine atoms into drug candidates is a widely employed strategy to modulate their physicochemical and pharmacological properties. The difluoromethyl group, in particular, is valued as a bioisostere for hydroxyl or thiol groups, capable of improving metabolic stability, lipophilicity, and binding interactions with target proteins.[3]

The target molecule, 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole, combines these advantageous features. The synthesis protocol herein is designed to be robust and high-yielding, relying on the classic Knorr pyrazole synthesis pathway adapted for fluorinated substrates.[4]

Reaction Scheme & Mechanism

The synthesis proceeds via a cyclocondensation reaction. The key starting materials are a β-ketoester, ethyl 4,4-difluoro-3-oxobutanoate (1) , and a substituted hydrazine, benzylhydrazine (2) .

Overall Reaction:

Ethyl 4,4-difluoro-3-oxobutanoate (1) + Benzylhydrazine (2) → 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole (3)

Mechanistic Rationale (E-E-A-T)

The reaction mechanism involves three key stages: hydrazone formation, intramolecular cyclization, and dehydration. The regioselectivity of this synthesis is a critical consideration.

-

Initial Nucleophilic Attack & Hydrazone Formation: Benzylhydrazine possesses two nitrogen atoms with differing nucleophilicity. The terminal nitrogen (-NH₂) is more nucleophilic and sterically accessible than the nitrogen atom attached to the benzyl group. This terminal nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester (1) over the less reactive ester carbonyl. This step is often catalyzed by a mild acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity.

-

Intramolecular Cyclization: Following the formation of the hydrazone intermediate, the second nitrogen atom (now part of an enamine-like system or the remaining hydrazone nitrogen) performs an intramolecular nucleophilic attack on the ester carbonyl. This acyl substitution reaction forms a five-membered heterocyclic intermediate.

-

Dehydration/Aromatization: The cyclic intermediate readily undergoes dehydration (loss of two water molecules) under the heated reaction conditions to form the stable, aromatic pyrazole ring system (3) . The ethoxy group from the original ethyl ester starting material remains at the C5 position.

Below is a diagram illustrating the proposed mechanistic pathway.

Caption: Figure 1: Proposed Reaction Mechanism

Materials, Reagents, and Equipment

Reagents & Solvents

| Reagent/Solvent | Formula | MW ( g/mol ) | Molarity/Purity | Supplier Example |

| Ethyl 4,4-difluoro-3-oxobutanoate | C₆H₈F₂O₃ | 166.12 | 97% | Sigma-Aldrich |

| Benzylhydrazine dihydrochloride | C₇H₁₂Cl₂N₂ | 195.09 | 98% | Alfa Aesar |

| Sodium Acetate (NaOAc) | CH₃COONa | 82.03 | Anhydrous, ≥99% | Fisher Scientific |

| Ethanol (EtOH) | C₂H₅OH | 46.07 | 200 Proof, Anhydrous | VWR |

| Glacial Acetic Acid | CH₃COOH | 60.05 | ≥99.7% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |

| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | VWR |

| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | VWR |

Note: Benzylhydrazine is often supplied as a salt (e.g., dihydrochloride) for stability. A base like sodium acetate is required to generate the free base in situ.[5]

Equipment

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware (beakers, graduated cylinders, funnels)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

-

Glass column for chromatography

-

Silica gel for column chromatography (230-400 mesh)

Detailed Experimental Protocol

This protocol outlines a typical synthesis on a 10 mmol scale.

Step 1: Preparation of Free Benzylhydrazine

-

Rationale: Benzylhydrazine dihydrochloride is a stable salt. To initiate the reaction, the free hydrazine base must be generated. Sodium acetate is a suitable weak base for this purpose.

-

To a 100 mL round-bottom flask, add benzylhydrazine dihydrochloride (2.15 g, 11.0 mmol, 1.1 equiv).

-

Add anhydrous sodium acetate (1.80 g, 22.0 mmol, 2.2 equiv).

-

Add anhydrous ethanol (30 mL) and stir the suspension vigorously at room temperature for 20-30 minutes.

Step 2: Cyclocondensation Reaction

-

Rationale: The reaction is heated to reflux to provide sufficient energy for the cyclization and dehydration steps, driving the equilibrium towards the aromatic pyrazole product. A catalytic amount of acetic acid ensures the ketone is activated for nucleophilic attack.

-

To the stirring suspension from Step 1, add ethyl 4,4-difluoro-3-oxobutanoate (1.66 g, 10.0 mmol, 1.0 equiv) via syringe.

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The reaction progress should be monitored by TLC (using a 4:1 Hexanes:EtOAc eluent). The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

Step 3: Work-up and Extraction

-

Rationale: The work-up procedure is designed to remove inorganic salts, the solvent, and any water-soluble impurities.

-

After the reaction is complete, allow the flask to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (40 mL) and ethyl acetate (40 mL).

-

Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

-

Extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Combine the organic layers and wash them with brine (20 mL).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Step 4: Purification and Characterization

-

Rationale: Flash column chromatography is a standard and effective method for purifying organic compounds from unreacted starting materials and side products.

-

Purify the crude oil by flash column chromatography on silica gel.

-

Prepare the column using a slurry of silica gel in hexanes.

-

Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (starting from 5% EtOAc and gradually increasing to 20%).

-

Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to yield 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole as a pale yellow oil or low-melting solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

-

Expected ¹H NMR signals: Aromatic protons from the benzyl group, a singlet for the pyrazole C4-H, a methylene singlet for the benzylic CH₂, a quartet and triplet for the ethoxy group, and a characteristic triplet for the CHF₂ group (due to H-F coupling).

-

Molecular Formula: C₁₃H₁₄F₂N₂O[6]

-

Experimental Workflow Diagram

The entire process from setup to analysis is summarized in the workflow below.

Caption: Figure 2: Overall Experimental Workflow

Safety & Handling

-

Benzylhydrazine: Is a suspected carcinogen and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ethyl 4,4-difluoro-3-oxobutanoate: Can cause skin and eye irritation. Handle with care.

-

Solvents: Ethanol, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. PubChemLite - 1-benzyl-3-(difluoromethyl)-5-ethoxy-1h-pyrazole (C13H14F2N2O) [pubchemlite.lcsb.uni.lu]

Application Notes & Protocols for High-Throughput Screening of Pyrazole Libraries

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2] Pyrazole derivatives exhibit a vast array of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[3][4][5] A significant portion of their therapeutic success, particularly in oncology, stems from their ability to function as potent and selective kinase inhibitors.[1][6][7] Kinases are a class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases.[8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of high-throughput screening (HTS) campaigns for the discovery of novel, bioactive pyrazole-based compounds. We will delve into the causality behind experimental choices, from assay development and optimization to hit validation and data analysis, ensuring a robust and efficient screening cascade.

Introduction: The Rationale for Screening Pyrazole Libraries

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an ideal scaffold for drug discovery.[9] Its structure allows for facile, multi-positional functionalization, enabling the generation of large, chemically diverse libraries.[10][11] This structural versatility is key to fine-tuning compound potency, selectivity, and pharmacokinetic profiles.[1][2] Furthermore, the pyrazole core can act as a bioisostere for other aromatic rings, often improving physicochemical properties like solubility while maintaining or enhancing biological activity.[2]

Many FDA-approved drugs, such as Pfizer's Crizotinib (an ALK/ROS1/MET inhibitor) and Incyte's Ruxolitinib (a JAK1/2 inhibitor), feature a pyrazole core, underscoring the clinical and commercial success of this scaffold.[1] Given their proven track record against critical therapeutic targets like kinases (e.g., EGFR, VEGFR, CDKs, PI3K), screening pyrazole libraries offers a high probability of identifying novel hit compounds with therapeutic potential.[6][7][12]

The High-Throughput Screening (HTS) Workflow: A Strategic Overview

High-throughput screening is a multi-disciplinary, systematic approach to rapidly assess hundreds of thousands of compounds for their activity against a specific biological target.[13][14] The goal of an HTS campaign is not to find a perfect drug, but to identify "hits"—compounds that modulate the target's activity in a desired manner and serve as starting points for medicinal chemistry optimization.[14] A successful HTS campaign is characterized by a robust, miniaturized, and automated workflow.[14][15]

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[13][15] The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the scientific question and the nature of the target.[16]

-

Biochemical Assays: These assays use purified components (e.g., a recombinant kinase and its substrate) in a cell-free system.[16] They are advantageous for directly measuring the interaction between a compound and its target, which is ideal for identifying direct inhibitors.[16]

-

Cell-Based Assays: These assays measure a cellular response, such as cell viability, apoptosis, or the modulation of a signaling pathway.[17] They provide more physiologically relevant data, as they account for cell permeability and potential off-target effects.[15]

For screening pyrazole libraries against a specific kinase, a biochemical assay is often the preferred starting point. Fluorescence-based readouts are dominant in HTS due to their high sensitivity, versatility, and amenability to automation.[18][19]

Protocol 3.1: Development of a Fluorescence Polarization (FP) Kinase Assay

Principle: Fluorescence Polarization (FP) is a homogenous assay format ideal for monitoring binding events.[20] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. In this protocol, a fluorescently labeled tracer (a small molecule that binds to the kinase's ATP pocket) is used. When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When a "hit" compound from the pyrazole library displaces the tracer by binding to the kinase, the tracer tumbles freely again, leading to a decrease in the FP signal.

Materials:

-

Recombinant Kinase of Interest (e.g., CDK2/Cyclin A)

-

Fluorescent Tracer (specific to the kinase family)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP and Substrate Peptide (for validation, not primary screen)

-

384-well, low-volume, black microplates

-

Acoustic liquid handler (e.g., Echo) for compound dispensing

-

Microplate reader with FP capabilities

Methodology:

-

Kinase and Tracer Titration:

-

To determine the optimal concentrations, perform a crisscross titration.

-

Prepare serial dilutions of the kinase in assay buffer.

-

Prepare serial dilutions of the fluorescent tracer in assay buffer.

-

Dispense 10 µL of each kinase dilution into the wells of a 384-well plate.

-

Add 10 µL of each tracer dilution to the kinase dilutions.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the fluorescence polarization.

-

Causality: The goal is to find the lowest kinase concentration that gives a robust signal window with a tracer concentration at or near its Kd (dissociation constant). This ensures sensitivity to competitive inhibitors and minimizes protein consumption.

-

-

Assay Validation (Z'-factor determination):

-

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Prepare two sets of controls in the 384-well plate (n=16 for each):

-

Positive Control (High Signal): 20 µL of Kinase + Tracer in assay buffer with 0.1% DMSO.

-

Negative Control (Low Signal): 20 µL of Kinase + Tracer + a known, potent inhibitor (or a high concentration of ATP to displace the tracer) with 0.1% DMSO.

-

-

Incubate and read the plate as before.

-

Calculate the Z'-factor using the formula:

-

Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

-

-

Trustworthiness: A Z'-factor > 0.5 is mandatory before proceeding to the primary screen.[15] It validates that the signal window is large enough and the variability is low enough to reliably identify hits.

-

Phase 2: The Primary Screening Campaign

The primary screen involves testing every compound in the pyrazole library at a single, fixed concentration to identify initial hits.[21]

Protocol 4.1: Single-Point HTS using the Validated FP Assay

-

Library Plating:

-

Using an acoustic liquid handler, dispense 20 nL of each pyrazole library compound (from a 10 mM DMSO stock) into the assay plates. This results in a final assay concentration of 10 µM.

-

Also, dispense DMSO into control wells (positive and negative controls).

-

-

Reagent Addition:

-

Dispense 10 µL of the pre-determined optimal concentration of kinase into all wells.

-

Dispense 10 µL of the pre-determined optimal concentration of the fluorescent tracer into all wells.

-

-

Incubation and Data Acquisition:

-

Incubate the plates for 60 minutes at room temperature.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Normalize the data using the plate controls. The percent inhibition is calculated as:

-

% Inhibition = 100 * ( (Mean_pos - Sample_value) / (Mean_pos - Mean_neg) )

-

-

A "hit" is typically defined as a compound that exhibits a percent inhibition greater than three standard deviations from the mean of the sample field (or a fixed cutoff, e.g., >50% inhibition).

-

| Parameter | Description | Typical Value |

| Library Size | Total number of pyrazole compounds screened | 100,000 - 500,000 |

| Assay Format | Microplate density | 384-well or 1536-well |

| Compound Conc. | Final concentration in the assay | 10 µM |

| Primary Hit Rate | Percentage of library identified as active | 0.5% - 2.0% |

| Hit Cutoff | Statistical threshold for hit selection | > 3σ from mean or >50% Inhibition |

Phase 3: Hit Confirmation and Triage

The primary screen is designed for speed and will inevitably produce false positives.[13][22] The goal of this phase is to confirm the activity of the initial hits and eliminate artifacts.[22]

Protocol 5.1: Dose-Response Confirmation

-

Compound Re-order: Purchase fresh, powdered samples of all primary hits to ensure compound identity and purity.[23]

-

Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from 100 µM.

-

IC₅₀ Determination: Test these dilutions in the primary FP assay in triplicate.

-

Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ (the concentration required to inhibit 50% of the signal).[24]

-

Hit Prioritization: Confirmed hits are those that show a clear dose-response relationship. Potency (IC₅₀ value) is a key parameter for prioritization.

Protocol 5.2: Orthogonal Confirmatory Assay

Principle: An orthogonal assay measures the same biological activity but uses a different technology or readout.[22] This is a critical step to eliminate false positives that interfere with the primary assay's detection method (e.g., fluorescent compounds). A cell-based assay is an excellent orthogonal choice.

Methodology (Cell-Based Proliferation Assay):

-

Cell Seeding: Seed a cancer cell line known to be dependent on the kinase target (e.g., MCF7 for a CDK inhibitor) into 384-well plates at an appropriate density (e.g., 2,000 cells/well).[6] Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with the same 10-point dilution series of the confirmed pyrazole hits.

-

Incubation: Incubate for 72 hours to allow for effects on cell proliferation.

-

Viability Readout: Measure cell viability using a method like the MTT assay, which assesses metabolic activity.[17][25] Metabolically active cells convert the yellow MTT salt into purple formazan crystals, which can be quantified by absorbance.[17]

-

GI₅₀ Determination: Calculate the GI₅₀ (the concentration required to inhibit the growth of 50% of the cells).

-

Triage: Compounds that are potent in both the biochemical (IC₅₀) and cell-based (GI₅₀) assays are considered highly validated hits. Discrepancies may indicate issues with cell permeability, compound toxicity, or off-target effects.[15]

Phase 4: Hit Validation and Expansion

The final phase involves characterizing the validated hits to ensure they are viable starting points for a medicinal chemistry program.

-

Chemical Analysis and Clustering:

-

SAR by Catalog:

-

Search chemical supplier databases for commercially available analogs of the most promising hit scaffolds.[23]

-

Testing these analogs can rapidly provide initial SAR data, informing which parts of the molecule are critical for activity and which can be modified to improve properties.

-

-

Quality Control (QC):

-

All prioritized hits and their key analogs must undergo rigorous QC.[26]

-

Purity: Assessed by HPLC, typically requiring >95% purity.[26]

-

Identity: Confirmed by mass spectrometry (MS) and NMR spectroscopy.[26]

-

Trustworthiness: This step is non-negotiable. Acting on data from impure or incorrect compounds is a major source of wasted resources in drug discovery.

-

Conclusion

High-throughput screening of pyrazole libraries is a proven and effective strategy for the discovery of novel therapeutic agents. The versatility of the pyrazole scaffold, combined with its history of clinical success, makes it an exceptionally valuable starting point for drug discovery campaigns. By following a meticulously planned and rigorously validated screening cascade—from robust assay development and automated primary screening to multi-step hit confirmation and chemical validation—research teams can efficiently identify and prioritize high-quality, tractable hit series. This structured approach mitigates the inherent risks of HTS, such as high false-positive rates, and maximizes the probability of discovering pyrazole-based lead compounds that can be optimized into next-generation therapeutics.

References

-

Zhang, Y., & Li, Y. (2019). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Applied Spectroscopy Reviews, 54(9), 741-761.

-

Al-Ostoot, F. H., Al-Ghamdi, S. S., & Metwally, A. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(16), 6069.

-

Faria, J. V., & Vegi, P. F. (2023). From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. Current Medicinal Chemistry, 30.

-

Saleh, N. M., El-Gohary, N. S., & Abd El-Hafeez, A. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry, 8, 48.

-

Basu, A., & Bhowmick, D. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cell Science & Therapy, 7(3), 1000239.

-

BenchChem. (2025). Application of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers. BenchChem Technical Notes.

-

Yang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1637-1668.

-

Encyclopedia MDPI. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.

-

ResearchGate. (2023). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43).

-

ResearchGate. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.

-

JoVE. (2017). A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules. Journal of Visualized Experiments.

-

Preprints.org. (2024). Pharmacological Activities of Pyrazole and Its Derivatives A Review.

-

National Institutes of Health. (2023). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. PMC.

-

Axxam. (n.d.). Challenges of HTS in early-stage drug discovery.

-

Elementary Education Online. (2021). Exploring The Therapeutic Potential Of Pyrazoles: A Comprehensive Review. Elementary Education Online, 20(1), 5452-5465.

-

Patsnap. (2025). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.

-

Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting.

-

MDPI. (2024). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Molecules, 29(11), 2549.

-

ARKAT USA, Inc. (2005). Synthesis of a small library containing substituted pyrazoles. ARKIVOC, 2005(15), 59-67.

-

Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges.

-

Enthought. (n.d.). Unlocking the Value of High Throughput Screening Pipelines in Small Molecule Drug Discovery.

-

Preprints.org. (2025). Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening.

-

Scholars Research Library. (2013). The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre, 5(1), 340-354.

-

National Institutes of Health. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. PubMed.

-

MDPI. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. Molecules, 21(3), 271.

-

ResearchGate. (2005). Synthesis of a small library containing substituted pyrazoles.

-

MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

-

Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 664549.

-

Cambridge MedChem Consulting. (2017). Analysis of HTS data.

-

BenchChem. (2025). Application Notes and Protocols for Cell-Based Screening of Ethyl 4-(1H-pyrazol-1-YL)benzoate Derivatives. BenchChem Technical Notes.

-

ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12053-12067.

-

National Institutes of Health. (2010). A cell-based screen for anticancer activity of 13 pyrazolone derivatives. PubMed.

-

European Pharmaceutical Review. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.

-

BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.

-

Auctores Online. (n.d.). Combinatorial Chemistry & High Throughput Screening.

-

BenchChem. (2025). Application Notes: Evaluating Pyrazole Compounds as Kinase Inhibitors in Cell-Based Assays. BenchChem Technical Notes.

-

BenchChem. (2025). Application Notes and Protocols for Pyrazinib in High-Throughput Screening Assays. BenchChem Technical Notes.

-

BMG LABTECH. (2019). High-throughput screening (HTS).

-

National Institutes of Health. (2022). HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening. PMC.

-

National Institutes of Health. (2025). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. PubMed.

-

Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery.

-

National Institutes of Health. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ilkogretim-online.org [ilkogretim-online.org]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

- 11. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 12. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 13. axxam.com [axxam.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]

- 16. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]

- 22. drugtargetreview.com [drugtargetreview.com]

- 23. bellbrooklabs.com [bellbrooklabs.com]

- 24. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A cell-based screen for anticancer activity of 13 pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Application Note: Cell-Based Assay Development for 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Focus: Pharmacological Profiling of a Pyrazole-Based Scaffold (sGC Stimulation & HIF-1α Modulation)

Introduction & Compound Analysis

1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole (CAS: 1461706-12-6) represents a specific chemical scaffold belonging to the class of 1-benzyl-pyrazoles . This structural motif is a "privileged structure" in medicinal chemistry, most notably associated with the modulation of the Nitric Oxide (NO) / Soluble Guanylate Cyclase (sGC) / cGMP signaling pathway and the inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α) .

Structural Pharmacophore Analysis

-

1-Benzyl Group: A critical hydrophobic anchor. In sGC stimulators (e.g., YC-1, Riociguat), this moiety fits into a specific hydrophobic pocket of the sGC

1 subunit, essential for allosteric activation. -

3-Difluoromethyl (

) Group: A bioisostere for methyl or trifluoromethyl groups. It acts as a weak hydrogen bond donor and modulates lipophilicity ( -

5-Ethoxy Group: Provides steric bulk and an oxygen acceptor, potentially interacting with polar residues in the target binding site.

Application Scope: Given its structural homology to Lificiguat (YC-1) and early sGC stimulators, this application note details the protocols for profiling this compound as a potential sGC Stimulator and HIF-1α Inhibitor . These assays are critical for validating its utility in cardiovascular disease (pulmonary hypertension) and oncology (anti-angiogenesis) research.

Assay Strategy & Biological Rationale

To fully characterize the biological activity of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole, a tiered assay approach is required.

| Assay Type | Target Pathway | Biological Rationale | Readout |

| Primary Functional | sGC / cGMP | Benzyl-pyrazoles can sensitize sGC to NO or directly stimulate sGC, increasing intracellular cGMP. | cGMP Accumulation (HTRF/ELISA) |

| Secondary Functional | HIF-1α Pathway | YC-1 analogs promote HIF-1α degradation. This assay tests for anti-cancer/anti-angiogenic potential. | HRE-Luciferase Reporter |

| Safety/Tox | Cell Viability | Essential to distinguish specific signaling effects from general cytotoxicity. | ATP Quantitation (CellTiter-Glo) |

Protocol 1: sGC Stimulation Assay (cGMP Accumulation)

Objective: To determine if the compound acts as a heme-dependent sGC stimulator or a heme-independent sGC activator.

Materials

-

Cell Line: CHO-K1 cells stably overexpressing human sGC (

1/ -

Reagents:

-

IBMX (PDE Inhibitor): To prevent cGMP degradation.

-

SNP (Sodium Nitroprusside): NO donor (for synergy testing).

-

ODQ: Heme-oxidizing agent (to differentiate stimulators from activators).

-

cGMP Detection Kit: Cisbio HTRF cGMP kit or Enzo Life Sciences ELISA.

-

Step-by-Step Methodology

-

Cell Seeding:

-

Seed CHO-sGC cells at

cells/well in a white 384-well plate. -

Incubate overnight at 37°C, 5% CO

.

-

-

Compound Preparation:

-

Dissolve 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole in 100% DMSO to 10 mM stock.

-

Prepare 3-fold serial dilutions in stimulation buffer (HBSS + 1 mM IBMX).

-

Note: Final DMSO concentration must be

.

-

-

Stimulation (3 Conditions):

-

Condition A (Direct Stimulation): Add compound alone (

). -

Condition B (NO Synergy): Add compound + SNP (fixed at

, typically 10-100 nM). -

Condition C (Heme-dependence): Pre-incubate cells with

ODQ for 20 min, then add compound.

-

-

Incubation:

-

Incubate for 30–60 minutes at 37°C.

-

-

Lysis & Detection:

-

Add Lysis Buffer containing d2-labeled cGMP and Cryptate-labeled anti-cGMP antibody (HTRF method).

-

Incubate for 1 hour at room temperature.

-

-

Data Acquisition:

-

Read Fluorescence Resonance Energy Transfer (FRET) on a compatible plate reader (e.g., PerkinElmer EnVision).

-

Calculate HTRF Ratio (

).

-

Data Interpretation

-

Stimulator Profile: Dose-dependent increase in cGMP in Condition A; synergistic effect in Condition B; loss of activity in Condition C (ODQ blocks heme-dependent stimulators).

-

Activator Profile: Activity persists in Condition C (activators bind to heme-free sGC).

Protocol 2: HIF-1α Inhibition Reporter Assay

Objective: To assess the compound's ability to inhibit Hypoxia-Inducible Factor 1-alpha transcriptional activity, a common feature of benzyl-pyrazole derivatives.

Materials

-

Cell Line: HCT116 or Hep3B cells stably transfected with an HRE-Luciferase reporter (Hypoxia Response Element).

-

Inducer: Cobalt Chloride (

) or Hypoxia Chamber (1% O

Step-by-Step Methodology

-

Cell Seeding:

-

Seed

cells/well in a 96-well clear-bottom white plate. -

Allow attachment for 24 hours.

-

-

Treatment:

-

Pre-treat cells with the compound (

) for 1 hour. -

Induce Hypoxia: Add

(chemical hypoxia) or move plate to 1% O -

Include YC-1 (

) as a positive control for inhibition.

-

-

Incubation:

-

Incubate for 16–24 hours.

-

-

Measurement:

-

Add Steady-Glo® Luciferase Reagent (Promega).

-

Incubate 10 min at RT to lyse cells.

-

Measure luminescence.

-

Data Interpretation

-

Hit Criteria: A

reduction in luminescence compared to the Hypoxia-Vehicle control, with

Protocol 3: Cytotoxicity Profiling (CellTiter-Glo)

Objective: Ensure that the observed effects in Protocols 1 & 2 are not artifacts of cell death.

-

Setup: Run in parallel with the functional assays using the exact same cell density and incubation times.

-

Reagent: CellTiter-Glo® 2.0 (Promega).

-

Method:

-

Add volume of CellTiter-Glo equal to culture volume.

-

Shake for 2 min; incubate 10 min.

-

Read Luminescence (proportional to ATP).

-

-

Analysis: Calculate

(Cytotoxic Concentration 50%).-

Validation Rule: The

(Functional) should be at least 10-fold lower than the

-

Pathway Visualization

The following diagram illustrates the dual-potential mechanism of the benzyl-pyrazole scaffold: stimulating sGC to produce cGMP and inhibiting the HIF-1α pathway.

Caption: Dual-mechanism potential of the benzyl-pyrazole scaffold targeting sGC stimulation and HIF-1α inhibition.

Experimental Workflow Diagram

Caption: Parallel workflow for functional validation and safety profiling of the compound.

References

-

Ko, F. N., et al. (1994). "YC-1, a novel activator of platelet guanylate cyclase." Blood, 84(12), 4226-4233. Link

-

Evgenov, O. V., et al. (2006). "NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential." Nature Reviews Drug Discovery, 5(9), 755-768. Link

-

Stasch, J. P., et al. (2001). "Soluble guanylate cyclase as an emerging therapeutic target in cardiopulmonary disease." Circulation, 123(20), 2263-2273. Link

-

Chun, Y. S., et al. (2001). "The antitumor agent YC-1 suppresses HIF-1alpha activity and increases oxygen consumption." Biochemical Pharmacology, 61(8), 947-954. Link

-

PubChem Compound Summary. "1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole (CAS 1461706-12-6)." Link

Application Notes and Protocols for the NMR Analysis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Abstract

This comprehensive guide provides a detailed protocol for the complete Nuclear Magnetic Resonance (NMR) analysis of the novel heterocyclic compound, 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole. This molecule presents a unique combination of structural motifs, including an N-benzyl group, a C3-difluoromethyl substituent, and a C5-ethoxy group, each imparting distinct and informative signatures in the NMR spectra. This document outlines the rationale behind experimental design, from sample preparation to the acquisition of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC) NMR spectra. A thorough explanation of spectral interpretation is provided, focusing on the characteristic chemical shifts, multiplicities, and coupling constants expected for each structural component. Particular attention is given to the analysis of the difluoromethyl group, a moiety of increasing importance in medicinal chemistry due to its ability to act as a bioisostere for hydroxyl or thiol groups and as a hydrogen bond donor.[1] This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis and characterization of novel pyrazole-based compounds.

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents.[2] The specific substitution pattern of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole (Figure 1) suggests its potential as a biologically active molecule. The benzyl group can engage in pi-stacking interactions, the ethoxy group can modulate lipophilicity and solubility, and the difluoromethyl group is a key pharmacophore known to enhance metabolic stability and binding affinity.[1]

Figure 1. Structure of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole.

A definitive structural elucidation is paramount for any novel compound intended for further development. NMR spectroscopy stands as the most powerful and definitive tool for the unambiguous determination of molecular structure in solution. This guide provides a robust and validated protocol for the complete NMR analysis of the title compound, ensuring scientific integrity and reproducibility.

Predicted NMR Data Summary

Based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, the following table summarizes the predicted chemical shifts and coupling constants for 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole.

| Assignment | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) |

| H-4 (pyrazole) | ¹H | 6.0 - 6.5 | s |

| H-α (benzyl CH₂) | ¹H | 5.2 - 5.4 | s |

| H-ortho (benzyl) | ¹H | 7.2 - 7.4 | m |

| H-meta (benzyl) | ¹H | 7.2 - 7.4 | m |

| H-para (benzyl) | ¹H | 7.2 - 7.4 | m |

| H (CHF₂) | ¹H | 6.8 - 7.3 | t, ²JHF ≈ 58-60 Hz |

| OCH₂ (ethoxy) | ¹H | 4.1 - 4.3 | q, ³JHH ≈ 7 Hz |

| CH₃ (ethoxy) | ¹H | 1.4 - 1.6 | t, ³JHH ≈ 7 Hz |

| C-3 (pyrazole) | ¹³C | 148 - 152 | t, ²JCF ≈ 25-30 Hz |

| C-4 (pyrazole) | ¹³C | 90 - 95 | d, ³JCF ≈ 3-5 Hz |

| C-5 (pyrazole) | ¹³C | 153 - 157 | s |

| C-α (benzyl CH₂) | ¹³C | 53 - 57 | s |

| C-ipso (benzyl) | ¹³C | 136 - 138 | s |

| C-ortho (benzyl) | ¹³C | 127 - 129 | s |

| C-meta (benzyl) | ¹³C | 128 - 130 | s |

| C-para (benzyl) | ¹³C | 127 - 129 | s |

| CHF₂ | ¹³C | 108 - 112 | t, ¹JCF ≈ 250 Hz |

| OCH₂ (ethoxy) | ¹³C | 67 - 70 | s |

| CH₃ (ethoxy) | ¹³C | 14 - 16 | s |

| CHF₂ | ¹⁹F | -94 to -98 | d, ²JFH ≈ 58-60 Hz |

Experimental Protocols

I. Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Adherence to this protocol will ensure optimal results.

Materials:

-

1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole (5-10 mg for ¹H and 2D NMR; 20-30 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆), 0.6-0.7 mL

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton plug

-

Vortex mixer

Protocol:

-

Weigh 5-10 mg of the pyrazole derivative directly into a clean, dry vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃). The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3]

-

Gently vortex the mixture until the sample is fully dissolved.

-

If any particulate matter is visible, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely and label it clearly.

Caption: Workflow for NMR sample preparation.

II. NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample concentration. All spectra should be acquired at a constant temperature, typically 298 K.

A. One-Dimensional Spectra

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker).

-

Spectral Width: 12-16 ppm, centered around 6 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 8-16, adjust for desired signal-to-noise ratio.

-

-

¹³C{¹H} NMR:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker).

-

Spectral Width: 220-240 ppm, centered around 110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: A wide spectral width is initially recommended (e.g., 200 ppm) and can be narrowed after the signal is located.

-

Decoupling: Can be run with or without proton decoupling to observe ¹H-¹⁹F couplings.

-

Number of Scans: 16-64.

-

B. Two-Dimensional Spectra

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Objective: To identify scalar-coupled protons, typically through 2-3 bonds.

-

Pulse Program: Standard COSY sequence (e.g., 'cosygpqf' on Bruker).

-

Spectral Width: Same as the ¹H spectrum in both dimensions.

-

Data Points: 2048 in F2, 256-512 in F1.

-

Number of Scans: 2-4 per increment.

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

Objective: To correlate protons with their directly attached carbons (¹JCH).

-

Pulse Program: Standard HSQC sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker).

-

¹H Spectral Width (F2): Same as the ¹H spectrum.

-

¹³C Spectral Width (F1): Same as the ¹³C spectrum.

-

Number of Scans: 4-8 per increment.

-

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: To identify long-range correlations between protons and carbons (typically ²JCH and ³JCH). This is crucial for connecting different spin systems and identifying quaternary carbons.

-

Pulse Program: Standard HMBC sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker).

-

¹H Spectral Width (F2): Same as the ¹H spectrum.

-

¹³C Spectral Width (F1): Same as the ¹³C spectrum.

-

Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

-

Number of Scans: 16-32 per increment.

-

Caption: Logical workflow for structure elucidation using 2D NMR.

-

COSY: Will show a clear correlation between the methylene and methyl protons of the ethoxy group.

-

HSQC: Will unambiguously link each proton to its directly attached carbon atom. For example, the triplet at ~7.0 ppm in the ¹H spectrum will correlate with the triplet at ~110 ppm in the ¹³C spectrum, confirming the CHF₂ group.

-

HMBC: This is the most critical experiment for confirming the overall structure. Key expected correlations are:

-

The benzyl methylene protons (H-α) will show a three-bond correlation to the C-5 of the pyrazole ring, confirming the point of attachment. [4] * The pyrazole H-4 proton will show correlations to C-3 and C-5.

-

The proton of the CHF₂ group will show correlations to the pyrazole C-3 and C-4.

-

The methylene protons of the ethoxy group will show a correlation to the pyrazole C-5.

-

By systematically analyzing these correlations, the complete and unambiguous structure of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole can be confidently determined.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the NMR analysis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole. By following these detailed steps for sample preparation, data acquisition, and spectral interpretation, researchers can achieve a complete and accurate structural elucidation of this and similar pyrazole derivatives. The integration of 1D and 2D NMR techniques is essential for navigating the spectral complexities introduced by the various functional groups, particularly the informative difluoromethyl moiety.

References

-

PubChem. 1-benzyl-3-(difluoromethyl)-5-ethoxy-1h-pyrazole. National Center for Biotechnology Information. [Link]

- Mykhailiuk, P. K., et al. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. The Journal of Organic Chemistry.

- Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry.

- MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Royal Society of Chemistry. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.

- Claramunt, R. M., et al. (2003).

- University of Ottawa NMR Facility Blog. (2017).

- American Chemical Society. (1963). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society.

- Sadiq, I., et al. (Year unavailable). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Physics: Conference Series.

- Limbach, H.-H., et al. (2003).

- Taylor & Francis Online. (2006). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters.

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole

Executive Summary

This guide addresses the synthesis of 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole , a critical scaffold often utilized in the development of succinate dehydrogenase inhibitor (SDHI) fungicides and pharmaceutical intermediates.

The synthesis typically follows a two-stage workflow:

-

Cyclocondensation: Reaction of ethyl 4,4-difluoro-3-oxobutanoate with benzylhydrazine to form the pyrazolone core.

-

O-Alkylation: Ethylation of the intermediate 1-benzyl-3-(difluoromethyl)-1H-pyrazol-5-ol.

Users frequently encounter failures in regioselectivity (formation of the 5-difluoromethyl isomer) and chemoselectivity (C-alkylation vs. O-alkylation). This document provides mechanistic insights and validated protocols to resolve these specific issues.

Part 1: Critical Troubleshooting (Q&A)

Category A: Regioselectivity & Core Formation[1]

Q1: I isolated the wrong regioisomer (1-benzyl-5-(difluoromethyl)-3-ethoxy-1H-pyrazole). Why did the difluoromethyl group end up at position 5?

A: This is a classic issue of nucleophilic attack preference during the cyclocondensation step.

-

The Mechanism: The reaction involves an unsymmetrical 1,3-dicarbonyl equivalent (ethyl 4,4-difluoro-3-oxobutanoate) and a monosubstituted hydrazine (benzylhydrazine). The regiochemistry is determined by which nitrogen of the hydrazine attacks which carbonyl carbon first.

-

The Cause: The target molecule (3-difluoromethyl) requires the terminal -NH₂ of the hydrazine to attack the ketone (C3, adjacent to the CF₂H group). Because the CF₂H group is electron-withdrawing, the adjacent ketone is highly electrophilic, usually favoring this pathway kinetically.

-

The Failure Mode: If you observe the 5-difluoromethyl isomer, the -NH₂ attacked the ester carbonyl first (or the internal -NH-Bn attacked the ketone). This often happens if:

-

Steric Bulk: The hydrazine is sterically hindered (unlikely with benzyl).

-

pH Conditions: Strong acidic conditions can activate the ester, competing with the ketone.

-

Solvent Effects: Protic solvents can solvate the hydrazine, altering its nucleophilicity profile.

-

Corrective Action: Ensure the reaction is initiated at low temperature (0°C to RT) in a non-polar or polar aprotic solvent (e.g., Ethanol or Toluene) to favor the kinetic product (attack on ketone). Avoid strong Lewis acids unless specifically directing for the inverse isomer.

Category B: O-Alkylation vs. C-Alkylation

Q2: My LC-MS shows a mass of M+28 (ethylation), but the NMR indicates the ethoxy group is missing. Instead, I see a new alkyl peak and a carbonyl signal. What happened?

A: You have likely experienced C-alkylation at the 4-position instead of the desired O-alkylation at the 5-position.

-

The Science: The intermediate, 1-benzyl-3-(difluoromethyl)-1H-pyrazol-5-ol, exists in tautomeric equilibrium with its pyrazolone form. The anion generated by deprotonation is an ambident nucleophile —it can react at the Oxygen (hard center) or the Carbon-4 (soft center).[1]

-

The Cause:

-

Leaving Group: Using "soft" electrophiles like Ethyl Iodide (EtI) favors C-alkylation due to orbital overlap control (Soft-Soft interaction).

-

Solvent: Protic solvents (e.g., Ethanol) solvate the oxygen anion, reducing its nucleophilicity and forcing reaction at the carbon.

-

Counter-ion: Small cations (Li+, Na+) can coordinate tightly to the oxygen, shielding it from attack.

-

Corrective Action: Switch to "Hard" conditions to favor O-alkylation:

-

Electrophile: Use Diethyl Sulfate or Ethyl Tosylate (Hard electrophiles).

-

Solvent: Use polar aprotic solvents like DMF or Acetone .

-

Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) . The larger cation disrupts tight ion pairing, exposing the oxygen.

Part 2: Visualizing the Pathways

The following diagram illustrates the bifurcation points where side reactions occur.

Figure 1: Reaction pathway divergence showing the origins of regioisomeric impurities and alkylation byproducts.

Part 3: Validated Experimental Protocol

To minimize the side reactions described above, follow this optimized protocol.

Step 1: Regioselective Cyclization

Objective: Synthesize 1-benzyl-3-(difluoromethyl)-1H-pyrazol-5-ol.

-

Preparation: In a round-bottom flask, dissolve Ethyl 4,4-difluoro-3-oxobutanoate (1.0 equiv) in absolute Ethanol (5 mL/mmol).

-

Addition: Cool the solution to 0°C . Add Benzylhydrazine dihydrochloride (1.05 equiv) followed by dropwise addition of Triethylamine (2.1 equiv) to liberate the free hydrazine in situ.

-

Note: Adding the salt form + base prevents the accumulation of unreacted hydrazine, reducing dimerization risks.

-

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC/LC-MS. The intermediate hydrazone may be visible.

-

-

Cyclization: Reflux the mixture for 2–4 hours to drive the cyclization (elimination of EtOH).

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted hydrazine), water, and brine. Dry over Na₂SO₄.

-

Purification: Recrystallize from Hexane/EtOAc. The product should be a white/off-white solid.

Step 2: Chemoselective O-Alkylation

Objective: Synthesize 1-benzyl-3-(difluoromethyl)-5-ethoxy-1H-pyrazole.

| Parameter | Recommended Condition | Reason |

| Solvent | DMF (Dimethylformamide) | Polar aprotic; promotes O-alkylation. |

| Base | K₂CO₃ (Potassium Carbonate) | "Hard" base; disrupts ion pairing. |

| Electrophile | Diethyl Sulfate (Et₂SO₄) | "Hard" electrophile; favors Oxygen attack. |

| Temp | 25°C - 40°C | Moderate heat avoids over-alkylation. |

-

Dissolution: Dissolve the Step 1 product (1.0 equiv) in DMF (3 mL/mmol).

-

Deprotonation: Add K₂CO₃ (1.5 equiv). Stir at RT for 30 mins. The suspension may turn yellow/orange (phenolate formation).

-

Alkylation: Add Diethyl Sulfate (1.1 equiv) dropwise.

-

Warning: Diethyl sulfate is toxic. Handle in a fume hood.

-

-